N,N-dipentylformamide

Lipophilicity Partition Coefficient Solvent Extraction

N,N-Dipentylformamide (CAS 26598-27-6), also known as Formamide, N,N-dipentyl-, is an N,N-disubstituted aliphatic formamide with the molecular formula C11H23NO and a molecular weight of 185.31 g/mol. This compound is a colorless to pale yellow liquid characterized by a moderate vapor pressure of 0.00176 mmHg at 25°C and a density of 0.863 g/cm³.

Molecular Formula C11H23NO
Molecular Weight 185.31 g/mol
CAS No. 26598-27-6
Cat. No. B12114305
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,N-dipentylformamide
CAS26598-27-6
Molecular FormulaC11H23NO
Molecular Weight185.31 g/mol
Structural Identifiers
SMILESCCCCCN(CCCCC)C=O
InChIInChI=1S/C11H23NO/c1-3-5-7-9-12(11-13)10-8-6-4-2/h11H,3-10H2,1-2H3
InChIKeyOWHSZQHZBUQBRH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N,N-Dipentylformamide (CAS 26598-27-6): Core Properties and Baseline Procurement Profile


N,N-Dipentylformamide (CAS 26598-27-6), also known as Formamide, N,N-dipentyl-, is an N,N-disubstituted aliphatic formamide with the molecular formula C11H23NO and a molecular weight of 185.31 g/mol . This compound is a colorless to pale yellow liquid characterized by a moderate vapor pressure of 0.00176 mmHg at 25°C and a density of 0.863 g/cm³ . As a member of the N,N-dialkylformamide class, it features two pentyl chains attached to the amide nitrogen, imparting significant lipophilicity (LogP = 3.46) [1]. Its primary research and industrial relevance lies in its potential as a specialty solvent and extractant in liquid-liquid extraction processes, particularly for metal ions in nuclear fuel reprocessing and hydrometallurgy [2]. The compound's physicochemical profile positions it as an intermediate in the alkyl chain length spectrum of N,N-dialkylformamides, offering a specific balance of properties that differ from both shorter-chain, water-miscible analogs and longer-chain, highly viscous variants.

Why N,N-Dipentylformamide Cannot Be Directly Substituted by Shorter or Longer Chain N,N-Dialkylformamides


Within the N,N-dialkylformamide family, a simple substitution based on functional group equivalence is technically and economically unfeasible due to the profound impact of alkyl chain length on critical performance parameters. As documented by class-level studies, the extraction efficiency and selectivity of these amides for metal ions, such as actinides, are highly sensitive to alkyl chain length, which directly influences the extractant's solubility in organic diluents, its tendency to form undesirable third phases, and its intrinsic extraction power [1]. Furthermore, key physicochemical properties such as boiling point, vapor pressure, and lipophilicity (LogP) change dramatically with each additional methylene unit in the alkyl chain . For instance, while N,N-dimethylformamide (DMF) is water-miscible (LogP ≈ -1.0), N,N-dipentylformamide is highly lipophilic (LogP = 3.46) and water-immiscible, fundamentally altering its application in biphasic systems [2]. Similarly, substituting with a longer-chain analog like N,N-dihexylformamide increases viscosity and molecular weight, potentially hindering mass transfer and increasing procurement costs without a guaranteed performance benefit . Therefore, the selection of N,N-dipentylformamide over its homologs is a precise, data-driven choice governed by the specific physical and chemical requirements of the intended application, which are detailed in the following quantitative evidence.

Quantitative Differentiators for N,N-Dipentylformamide (CAS 26598-27-6) vs. Primary Analogs


Lipophilicity (LogP) Comparison: N,N-Dipentylformamide vs. N,N-Dibutylformamide and N,N-Dihexylformamide

The lipophilicity of N,N-dipentylformamide, as measured by its octanol-water partition coefficient (LogP), is a primary determinant of its suitability for biphasic extraction systems. N,N-dipentylformamide exhibits a LogP of 3.46110, positioning it as a moderately lipophilic extractant [1]. In contrast, its shorter-chain analog, N,N-dibutylformamide, has a significantly lower LogP of approximately 2.02–2.68, indicating greater water solubility and less efficient partitioning into an organic phase [2]. Conversely, the longer-chain N,N-dihexylformamide possesses a higher LogP of 4.24130, suggesting greater lipophilicity but also a potential for increased viscosity and lower diffusivity .

Lipophilicity Partition Coefficient Solvent Extraction

Volatility and Boiling Point: N,N-Dipentylformamide vs. N,N-Dibutylformamide

The boiling point is a key operational parameter for solvent recovery and high-temperature applications. N,N-Dipentylformamide demonstrates a high boiling point of 293.1°C at 760 mmHg, indicating low volatility at standard conditions . This is in stark contrast to N,N-dibutylformamide, which boils at only 120°C at a reduced pressure of 15 mmHg (equivalent to a significantly lower boiling point at atmospheric pressure, estimated around 239.9°C) . The higher boiling point of N,N-dipentylformamide translates to a substantially lower vapor pressure of 0.00176 mmHg at 25°C, compared to N,N-dibutylformamide's vapor pressure of <1 mmHg at 20°C .

Boiling Point Vapor Pressure Thermal Stability

Density and Molecular Weight for Phase Separation: N,N-Dipentylformamide vs. N,N-Dibutylformamide

Density is a crucial parameter for designing liquid-liquid extraction equipment, as it governs phase separation kinetics and settling rates. N,N-Dipentylformamide has a reported density of 0.863 g/cm³ . Its close analog, N,N-dibutylformamide, exhibits a nearly identical density of 0.864 g/mL at 25°C . However, the molecular weight of N,N-dipentylformamide (185.31 g/mol) is approximately 18% higher than that of N,N-dibutylformamide (157.25 g/mol) [1]. This higher molecular weight, combined with its greater lipophilicity, contributes to a different solvation environment and may influence the solubility of extracted metal complexes in the organic phase [2].

Density Phase Separation Liquid-Liquid Extraction

Extraction Efficiency: Class-Level Evidence for N,N-Dialkylformamides in Actinide Separation

Class-level studies on N,N-disubstituted amides have firmly established their utility as extractants for actinides and other metal ions from nitrate media [1]. While direct, head-to-head extraction data for N,N-dipentylformamide against specific comparators is limited in the open literature, systematic investigations have shown that the extraction power of N,N-dialkyl amides for tetravalent actinides like Th(IV) and Pu(IV) decreases with successive alkyl substitution on the α-carbon atom, but is also strongly influenced by the overall alkyl chain length [2]. Specifically, amides with longer alkyl chains tend to exhibit higher solubility in aliphatic diluents and a greater resistance to third-phase formation, a critical advantage in high-concentration processes [3]. Therefore, N,N-dipentylformamide, with its pentyl chains, is expected to offer a balanced extraction profile, providing better organic phase compatibility than shorter-chain amides while avoiding the excessive viscosity and mass transfer limitations of longer-chain variants [4].

Solvent Extraction Actinide Separation Nuclear Fuel Reprocessing

Primary Procurement-Driven Application Scenarios for N,N-Dipentylformamide (CAS 26598-27-6)


Nuclear Fuel Reprocessing R&D: Actinide Separation from High-Level Liquid Waste

Based on class-level evidence, N,N-dipentylformamide is a strong candidate for the selective extraction of U(VI) and Pu(IV) from nitric acid solutions [1]. Its moderate lipophilicity (LogP = 3.46) ensures good solubility in hydrocarbon diluents like n-dodecane, while its chain length is optimized to balance extraction efficiency with resistance to third-phase formation, a critical operational hurdle [2]. The low vapor pressure (0.00176 mmHg at 25°C) and high boiling point (293.1°C) are advantageous for safe handling and solvent recovery in radiological environments .

Hydrometallurgical Process Development: Extraction of Valuable or Toxic Heavy Metals

In hydrometallurgy, N,N-dipentylformamide can serve as a specialized extractant for the recovery or removal of metal ions from acidic leach solutions [3]. Its density (0.863 g/cm³) is similar to that of many common diluents, which facilitates rapid phase disengagement in mixer-settler units . Compared to N,N-dibutylformamide, its higher lipophilicity and molecular weight are expected to result in lower aqueous solubility and thus reduced solvent loss to the aqueous raffinate [4].

Specialty Organic Synthesis: N-Formylation Reagent in Non-Polar Media

As an N-formylating agent, N,N-dipentylformamide can transfer its formyl group to nucleophiles [5]. Its high LogP (3.46) makes it particularly suited for reactions in non-polar or hydrophobic environments where traditional formylating agents like DMF (LogP = -1.01) are immiscible [6]. This property allows for novel biphasic or micellar reaction systems, potentially simplifying product isolation and reducing aqueous waste.

Analytical Chemistry: Pre-concentration of Trace Metals for Spectroscopic Analysis

The compound can be employed as an extraction solvent for the pre-concentration of trace metal ions prior to analysis by techniques like ICP-OES or AAS [7]. Its high boiling point and low vapor pressure ensure minimal solvent loss during sample preparation, improving the accuracy and reproducibility of analytical results . The specific LogP value allows for predictable and tunable extraction selectivity by adjusting the aqueous phase pH and ionic strength.

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